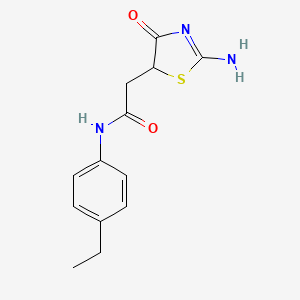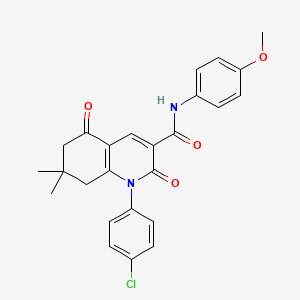![molecular formula C19H12FN3O3S B11591971 4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11591971.png)
4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de 4-{(Z)-[2-(4-fluorofenil)-6-oxo[1,3]tiazolo[3,2-b][1,2,4]triazol-5(6H)-ilideno]metil}fenilo es un compuesto orgánico complejo que pertenece a la clase de los tiazolotriazoles. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazol fusionado con un anillo de triazol y un grupo fluorofenilo. Ha despertado interés en varios campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del acetato de 4-{(Z)-[2-(4-fluorofenil)-6-oxo[1,3]tiazolo[3,2-b][1,2,4]triazol-5(6H)-ilideno]metil}fenilo típicamente involucra múltiples pasos. Un método común incluye la ciclación de derivados apropiados de tiosemicarbazida con α-halocetonas para formar el núcleo de tiazolotriazol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para lograr mayores rendimientos y pureza. Esto incluye controlar la temperatura, la presión y el uso de solventes y catalizadores específicos. La escalabilidad del proceso de síntesis es crucial para las aplicaciones industriales, y las técnicas de química de flujo continuo se pueden emplear para mejorar la eficiencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El acetato de 4-{(Z)-[2-(4-fluorofenil)-6-oxo[1,3]tiazolo[3,2-b][1,2,4]triazol-5(6H)-ilideno]metil}fenilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en el grupo fluorofenilo, utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Metóxido de sodio, terc-butóxido de potasio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede conducir a la formación de alcoholes o aminas.
Aplicaciones Científicas De Investigación
El acetato de 4-{(Z)-[2-(4-fluorofenil)-6-oxo[1,3]tiazolo[3,2-b][1,2,4]triazol-5(6H)-ilideno]metil}fenilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas, antimicrobianas y antiinflamatorias.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del acetato de 4-{(Z)-[2-(4-fluorofenil)-6-oxo[1,3]tiazolo[3,2-b][1,2,4]triazol-5(6H)-ilideno]metil}fenilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto biológico específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Acetato de 4-[(Z)-(2-(4-bromofenil)-6-oxo[1,3]tiazolo[3,2-b][1,2,4]triazol-5(6H)-ilideno)metil]-2-metoxifenilo
- Acetato de 4-[(Z)-(2-(4-isopropóxifenil)-6-oxo[1,3]tiazolo[3,2-b][1,2,4]triazol-5(6H)-ilideno)metil]-2-metoxifenilo
Singularidad
El acetato de 4-{(Z)-[2-(4-fluorofenil)-6-oxo[1,3]tiazolo[3,2-b][1,2,4]triazol-5(6H)-ilideno]metil}fenilo es único debido a la presencia del grupo fluorofenilo, que puede influir significativamente en su reactividad química y actividad biológica. El átomo de flúor puede mejorar la estabilidad, la lipofilia y la capacidad del compuesto para interactuar con objetivos biológicos.
Propiedades
Fórmula molecular |
C19H12FN3O3S |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
[4-[(Z)-[2-(4-fluorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C19H12FN3O3S/c1-11(24)26-15-8-2-12(3-9-15)10-16-18(25)23-19(27-16)21-17(22-23)13-4-6-14(20)7-5-13/h2-10H,1H3/b16-10- |
Clave InChI |
ZHJLGKVJXYDECX-YBEGLDIGSA-N |
SMILES isomérico |
CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2 |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-7-[4-(propan-2-yl)phenyl]-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11591893.png)
![(5Z)-5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11591898.png)
![2-[(4-methylphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B11591901.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B11591909.png)


![(2E)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11591922.png)
![4-chloro-N'-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide](/img/structure/B11591926.png)

![2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11591942.png)
![10-(4-methoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11591954.png)
![2-bromo-4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B11591958.png)
![(5Z)-5-[(4-ethylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11591961.png)
![(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11591966.png)
